molecular formula C9H8N2O3 B13672275 Methyl 8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate

Methyl 8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B13672275
M. Wt: 192.17 g/mol
InChI Key: BOTDZCFYOFGXSV-UHFFFAOYSA-N
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Description

Methyl 8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and esterification reactions. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the imidazo[1,2-a]pyridine ring.

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Methyl 8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often complex and may include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Methyl 8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

methyl 8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C9H8N2O3/c1-14-9(13)6-5-10-8-7(12)3-2-4-11(6)8/h2-5,12H,1H3

InChI Key

BOTDZCFYOFGXSV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C2N1C=CC=C2O

Origin of Product

United States

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